molecular formula C15H12ClF3N2O3S B4246998 5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide

5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide

Cat. No.: B4246998
M. Wt: 392.8 g/mol
InChI Key: BNQQXCJVYSOFQN-UHFFFAOYSA-N
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Description

5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chloro group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylamine
  • 4-chloro-3-(trifluoromethyl)aniline
  • N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

Uniqueness

5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a sulfonamide linkage makes it particularly interesting for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

5-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3S/c1-8-2-4-10(7-11(8)14(20)22)25(23,24)21-9-3-5-13(16)12(6-9)15(17,18)19/h2-7,21H,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQQXCJVYSOFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide
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5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide
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5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide
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5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide
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5-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-2-methylbenzamide

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